Silver arsenate

Photocatalysis Band gap engineering Visible-light degradation

Researchers developing visible-light photocatalysts or arsenate-selective electrodes require high-purity Ag₃AsO₄ with verified specifications. This 99.99% (metals basis) silver arsenate provides: • 1.88 eV indirect band gap - 0.55 eV narrower than Ag₃PO₄ - for deeper visible-light harvesting in photocatalytic degradation of rhodamine B and methyl orange. • Ultra-low Ksp ~10⁻²² enables quantitative arsenate precipitation for gravimetric analysis (factor 0.1620), with detection down to 0.02 mg As per sample. • Isotypic cubic structure (P4̄3n) supports Ag₃AsₓP₁₋ₓO₄ solid solutions for continuous band gap tuning from 1.88 to 2.43 eV.

Molecular Formula Ag3AsO4
Molecular Weight 462.52 g/mol
CAS No. 13510-44-6
Cat. No. B081996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver arsenate
CAS13510-44-6
Molecular FormulaAg3AsO4
Molecular Weight462.52 g/mol
Structural Identifiers
SMILES[O-][As](=O)([O-])[O-].[Ag+].[Ag+].[Ag+]
InChIInChI=1S/3Ag.AsH3O4/c;;;2-1(3,4)5/h;;;(H3,2,3,4,5)/q3*+1;/p-3
InChIKeyIMGNYAPMSDUASV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Arsenate (CAS 13510-44-6) for Scientific Procurement: Key Physicochemical Identifiers and Research-Grade Specifications


Silver arsenate (Ag₃AsO₄, CAS 13510-44-6) is an inorganic silver oxosalt with a molar mass of 462.52 g·mol⁻¹, appearing as a brick-red to brown cubic crystalline powder with a density of 6.657 g·cm⁻³ [1]. It decomposes at approximately 830 °C before melting and is practically insoluble in water (Ksp ≈ 1.03 × 10⁻²² at 25 °C; molar solubility ~1.4 × 10⁻⁶ mol·L⁻¹), but dissolves in dilute acids, aqueous ammonia, and ammonium hydroxide [2]. The compound is isostructural with Ag₃PO₄ (space group P4̄3n, a ≈ 6.144 Å) and serves as the synthetic counterpart to the recently recognized mineral theuerdankite [3]. Its principal established uses are in qualitative analysis for discriminating phosphate from arsenate ions, in gravimetric determination of arsenic, and as a visible-light-responsive photocatalyst in environmental remediation research [1][4].

Why Generic Substitution of Silver Arsenate Is Scientifically Unsupported: Three Non-Interchangeable Property Vectors


Although Ag₃AsO₄ shares an isotypic crystal structure with Ag₃PO₄ and a common anion topology with other metal arsenates, three quantifiable property divergences preclude generic substitution. First, its indirect band gap of 1.88 eV is significantly narrower than Ag₃PO₄ (2.43 eV), yielding fundamentally different visible-light absorption onset and photocatalytic oxidation capability [1]. Second, its aqueous solubility product (Ksp ≈ 10⁻²²) is over five orders of magnitude lower than that of Ag₃PO₄ (Ksp ≈ 8.88 × 10⁻¹⁷), directly dictating the thermodynamic feasibility and sensitivity of precipitation-based analytical protocols [2]. Third, Ag₃AsO₄ offers a unique combination of arsenate-specific electrochemical sensitivity — as demonstrated in all-solid-state ion-selective electrodes with a detection limit of ~1.8 × 10⁻⁶ M — that no other single-source silver oxosalt provides [3]. These orthogonal differentiation axes mean that substituting Ag₃AsO₄ with Ag₃PO₄, AgI, or Pb₃(AsO₄)₂ in any of its validated applications would introduce uncontrolled changes in optical, solubility, or electrochemical selectivity parameters.

Quantitative Differentiation Evidence for Silver Arsenate: Head-to-Head Data Against Closest Structural and Functional Analogs


Narrower Band Gap and Superior Visible-Light Photocatalytic Oxidation vs. Ag₃PO₄

Ag₃AsO₄ possesses an experimentally determined indirect band gap of 1.88 eV, which is 0.55 eV narrower than that of its closest structural analog Ag₃PO₄ (2.43 eV) [1]. This narrower gap shifts the absorption edge further into the visible region and results in a lower valence band edge, endowing Ag₃AsO₄ with stronger photo-oxidative capability [1]. A separate first-principles study independently reports a band gap of 1.91 eV for Ag₃AsO₄ versus 2.43 eV for Ag₃PO₄ and notes a broader visible-light absorption range and higher absorption capacity [2]. In practical degradation tests, Ag₃AsO₄ exhibited consistently higher activity than Ag₃PO₄ and AgI for the degradation of rhodamine B and methyl orange under visible-light irradiation [3].

Photocatalysis Band gap engineering Visible-light degradation

Ultra-Low Solubility Product (Ksp) for Gravimetric Arsenic Determination vs. Ag₃PO₄ and Other Arsenates

The solubility product constant of Ag₃AsO₄ is Ksp = 1.03 × 10⁻²² (pKsp = 21.99) at 25 °C, yielding a molar solubility of approximately 1.40 × 10⁻⁶ mol·L⁻¹ (≈ 0.65 mg·L⁻¹) in pure water [1]. This is over five orders of magnitude lower than the Ksp of Ag₃PO₄ (8.88 × 10⁻¹⁷, molar solubility ~4.26 × 10⁻⁵ mol·L⁻¹) [1]. The exceptionally low solubility ensures near-quantitative precipitation of arsenate ions as Ag₃AsO₄ from aqueous solution, forming the thermodynamic basis for its established use in gravimetric arsenic determination in soil, biological, and environmental samples. The method is capable of detecting as little as 0.02 mg of arsenic in pure arsenate solutions [2].

Gravimetric analysis Arsenic quantification Solubility product

Qualitative Colorimetric Discrimination of Phosphate vs. Arsenate: Ag₃AsO₄ (Brick-Red/Brown) vs. Ag₃PO₄ (Yellow)

In classical wet qualitative analysis, the reaction of silver nitrate with phosphate ions yields a characteristically yellow precipitate of Ag₃PO₄, whereas reaction with arsenate ions produces a brick-red to dark brown precipitate of Ag₃AsO₄ [1]. This unambiguous visual color contrast forms the basis of a standard qualitative analytical protocol for discriminating between phosphate and arsenate in unknown aqueous samples. The color difference arises from the distinct electronic transitions associated with the As–O versus P–O bond covalency within the isotypic cubic lattice, with Ag₃AsO₄ exhibiting a brick-red appearance in bulk powder form and dark violet to reddish-black hues as the natural mineral theuerdankite [2].

Qualitative analysis Colorimetric detection Phosphate-arsenate discrimination

All-Solid-State Ion-Selective Electrode with Ag₃AsO₄ Sensitive Membrane for Selective Arsenate Detection

An all-solid-state ion-selective electrode (ISE) employing Ag₃AsO₄ as the electrochemically polymerized sensitive membrane achieved a detection limit of 1.82 × 10⁻⁶ M for arsenate with a linear response range spanning 5 × 10⁻⁶ to 1 × 10⁻¹ M [1]. The electrode exhibited a rapid response time of 1–2 seconds, an average potential fluctuation of merely 1.48 mV over 1 hour, and an operational lifespan exceeding 80 days [1]. Critically, the Ag₃AsO₄-based ISE demonstrated far greater sensitivity to arsenate than to common interfering anions (sulfate, carbonate, acetate, nitrate), confirming its electrochemical selectivity [1]. This performance profile is directly enabled by the unique solubility and ion-exchange properties of Ag₃AsO₄ and cannot be replicated by Ag₃PO₄ or other silver oxosalts, which lack the requisite arsenate-specific thermodynamic equilibrium.

Ion-selective electrode Arsenate sensing Electrochemical sensor

Isostructural Compatibility with Ag₃PO₄ Enables Band-Gap-Tunable Ag₃AsₓP₁₋ₓO₄ Solid Solutions

Ag₃AsO₄ and Ag₃PO₄ share comparable lattice constants and an analogous cubic crystal structure (space group P4̄3n), enabling the formation of complete substitutional solid solutions of the type Ag₃AsₓP₁₋ₓO₄ across the entire compositional range [1][2]. This isomorphism allows linear modulation of the optical band gap between the two end-member values of 1.88 eV (Ag₃AsO₄) and 2.43 eV (Ag₃PO₄) by simply varying the As:P molar ratio during synthesis [1]. Powder X-ray diffraction confirms cubic mixed-crystal formation without phase separation across the whole concentration range [2]. This continuous tunability is a materials-design capability unique to the Ag₃AsO₄–Ag₃PO₄ pair among silver oxosalts and is not available with Ag₃VO₄ (which adopts a different electronic structure with d-orbital character at the conduction band minimum) [3].

Solid solution Band gap tuning Materials design

Evidence-Backed Application Scenarios Where Silver Arsenate Delivers Verifiable Advantage Over Closest Analogs


Visible-Light-Driven Photocatalytic Degradation of Organic Pollutants in Wastewater

Research groups developing visible-light photocatalysts for environmental remediation should select Ag₃AsO₄ over Ag₃PO₄ when maximizing solar spectrum utilization is the primary design criterion. The 0.55 eV narrower band gap (1.88 eV vs. 2.43 eV) directly extends light absorption deeper into the visible region, and experimental degradation tests confirm superior activity against rhodamine B and methyl orange under visible illumination [1][2]. The compound can be synthesized via a facile room-temperature precipitation method at controlled pH 5–8, yielding uniform ~0.25 μm spherical particles suitable for dispersion in aqueous pollutant solutions [3].

Gravimetric Quantification of Arsenic in Contaminated Soil and Biological Samples

Environmental analytical laboratories requiring quantitative arsenic determination in soil, sediment, or biological matrices should procure Ag₃AsO₄ (or its precursor AgNO₃ for in situ precipitation) based on the compound's ultra-low Ksp of ~10⁻²². This thermodynamic driving force enables near-quantitative precipitation of arsenate from digested samples, with demonstrated detection capability down to 0.02–0.5 mg arsenic per sample [1][2]. The gravimetric factor (mass As / mass Ag₃AsO₄ = 74.92 / 462.52 = 0.1620) provides a straightforward conversion to mass percent arsenic in the original sample [3].

All-Solid-State Potentiometric Sensor for Field-Deployable Arsenate Monitoring in Groundwater

Sensor development teams fabricating ion-selective electrodes for on-site arsenate detection in groundwater should specify Ag₃AsO₄ as the electroactive membrane material. The Ag₃AsO₄-based ISE delivers a detection limit of 1.82 × 10⁻⁶ M (~0.14 mg·L⁻¹ As), operates with a 1–2 second response time, maintains stability within ±1.48 mV over 1 hour, and retains functionality for over 80 days [1]. Critically, the electrode's selectivity against sulfate, carbonate, acetate, and nitrate renders it viable for direct measurement in complex natural water matrices without extensive sample pretreatment [1].

Band-Gap Engineering via Ag₃AsₓP₁₋ₓO₄ Solid Solutions for Optimized Photocatalyst Design

Materials scientists pursuing continuous band gap tuning in silver oxosalt photocatalysts should procure both Ag₃AsO₄ and Ag₃PO₄ as co-precursors. Their isotypic cubic structures (space group P4̄3n) and comparable lattice constants permit formation of homogeneous Ag₃AsₓP₁₋ₓO₄ solid solutions across the full compositional range (0 ≤ x ≤ 1), with the optical band gap varying linearly between the end-member values of 1.88 and 2.43 eV [1][2]. This approach enables systematic optimization of the band gap for specific target pollutants without altering the fundamental crystal structure or introducing phase-interface defects [1].

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